Kif15-IN-1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Kif15-IN-1 ist ein niedermolekularer Inhibitor, der das Kinesin-Familienmitglied 15 (KIF15) angreift, ein Motorprotein, das an der Bildung des mitotischen Spindelapparats während der Zellteilung beteiligt ist. KIF15 spielt eine entscheidende Rolle bei der Aufrechterhaltung der Spindelibipolarität, insbesondere in Krebszellen, die eine Resistenz gegen andere Kinesin-Inhibitoren entwickelt haben. This compound hat aufgrund seiner Fähigkeit, die KIF15-Aktivität zu hemmen und folglich die Proliferation von Krebszellen zu unterdrücken, Potenzial in der Krebsforschung gezeigt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Kif15-IN-1 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktion unter spezifischen Bedingungen. Der detaillierte Syntheseweg und die Reaktionsbedingungen sind proprietär und werden in der verfügbaren Literatur nicht öffentlich bekannt gegeben .

Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für this compound sind nicht weit verbreitet. Es ist wahrscheinlich, dass die Verbindung unter Verwendung standardmäßiger pharmazeutischer Herstellungsverfahren hergestellt wird, die eine großtechnische Synthese, Reinigung und Qualitätskontrollen umfassen, um die Wirksamkeit und Sicherheit der Verbindung zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen: this compound unterliegt hauptsächlich Reaktionen, die typisch für niedermolekulare Inhibitoren sind, einschließlich Bindungsinteraktionen mit seinem Zielprotein, KIF15. Die Verbindung unterliegt unter physiologischen Bedingungen keinen signifikanten chemischen Umwandlungen wie Oxidation, Reduktion oder Substitution .

Häufige Reagenzien und Bedingungen: Zu den gängigen Reagenzien, die bei der Synthese von this compound verwendet werden, gehören verschiedene organische Lösungsmittel, Katalysatoren und Schutzgruppen, um die Bildung der gewünschten Molekülstruktur zu ermöglichen. Spezifische Details zu diesen Reagenzien und Bedingungen sind nicht öffentlich verfügbar .

Hauptprodukte, die gebildet werden: Das Hauptprodukt, das bei der Synthese von this compound gebildet wird, ist der Inhibitor selbst. Es gibt keine signifikanten Nebenprodukte oder Abbauprodukte, die unter Standardlager- und Nutzungsbedingungen berichtet werden .

Analyse Chemischer Reaktionen

Types of Reactions: Kif15-IN-1 primarily undergoes reactions typical of small-molecule inhibitors, including binding interactions with its target protein, KIF15. The compound does not undergo significant chemical transformations such as oxidation, reduction, or substitution under physiological conditions .

Common Reagents and Conditions: The common reagents used in the synthesis of this compound include various organic solvents, catalysts, and protective groups to facilitate the formation of the desired molecular structure. Specific details on these reagents and conditions are not publicly available .

Major Products Formed: The major product formed from the synthesis of this compound is the inhibitor itself. There are no significant by-products or degradation products reported under standard storage and usage conditions .

Wissenschaftliche Forschungsanwendungen

Breast Cancer Studies

Recent studies have demonstrated that Kif15-IN-1 exhibits potent anti-proliferative effects across various breast cancer subtypes:

- Cell Line Studies : In vitro studies using MDA-MB231 and MCF7 cell lines revealed that this compound inhibited cell proliferation in a concentration-dependent manner. The compound's GI50 values indicate significant cytotoxicity against these cancer cells .

- Morphological Changes : Treated cells displayed notable morphological alterations, indicative of apoptosis and reduced viability .

Glioma Research

KIF15 has been identified as a potential therapeutic target in glioma:

- Upregulation in Tumors : Studies have shown that KIF15 is significantly upregulated in glioma tissues and correlates with poor prognosis .

- Knockdown Studies : Silencing KIF15 led to inhibited proliferation and induced apoptosis in glioma cells, suggesting that targeting this protein could be a viable therapeutic strategy .

Combination Therapies

This compound has also been explored in combination with other therapeutic agents:

- Synergistic Effects : A study highlighted the synergistic effects of combining this compound with ispinesib (another kinesin inhibitor) in gastric cancer cells, demonstrating enhanced efficacy compared to monotherapy .

Case Studies and Data Tables

The following table summarizes key findings from various studies on the applications of this compound:

Wirkmechanismus

Kif15-IN-1 exerts its effects by binding to the motor domain of KIF15, thereby inhibiting its motility and function. This inhibition disrupts the formation and maintenance of the mitotic spindle, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets of this compound include the microtubule-binding sites on KIF15, which are essential for its motor activity .

Vergleich Mit ähnlichen Verbindungen

Kif15-IN-1 ist in seiner Spezifität für KIF15 im Vergleich zu anderen Kinesin-Inhibitoren wie Ispinesib und Filanesib, die Eg5 (KIF11) angreifen, einzigartig. Während Eg5-Inhibitoren in klinischen Studien umfassend untersucht und eingesetzt wurden, tritt häufig eine Resistenz gegen diese Inhibitoren aufgrund der kompensatorischen Aktivität von KIF15 auf. This compound behebt dieses Problem, indem es KIF15 direkt hemmt, was es zu einer wertvollen Ergänzung des Arsenals an Anti-Krebs-Therapeutika macht .

Liste ähnlicher Verbindungen:- Ispinesib (KIF11-Inhibitor)

- Filanesib (KIF11-Inhibitor)

- ARRY-520 (KIF11-Inhibitor)

- KIF23-Inhibitoren (die ein anderes Kinesin-Familienmitglied angreifen)

Schlussfolgerung

This compound ist ein potenter und spezifischer Inhibitor von KIF15 mit signifikantem Potenzial in der Krebsforschung und therapeutischen Anwendungen. Sein einzigartiger Wirkmechanismus und seine Fähigkeit, die Resistenz gegen andere Kinesin-Inhibitoren zu überwinden, machen ihn zu einem vielversprechenden Kandidaten für die Weiterentwicklung und -studie.

Biologische Aktivität

Kif15-IN-1, a quinazolinedione derivative, has emerged as a potent inhibitor of the kinesin motor protein KIF15, which plays a critical role in spindle assembly and cell division. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and implications for cancer therapy.

KIF15 is essential for the formation and stabilization of microtubules during mitosis. It acts as a cross-linker that reinforces k-fiber bundles within the mitotic spindle, thereby facilitating proper chromosome alignment and segregation. Inhibition of KIF15 disrupts these processes, leading to abnormal spindle formation and increased monopolarity in dividing cells.

This compound has been shown to inhibit KIF15 activity with an IC50 value of approximately 203 nM , significantly lower than previously reported values . This compound effectively abolishes KIF15-driven microtubule gliding in vitro, indicating its strong inhibitory potential.

Effects on Cell Division

Research has demonstrated that treatment with this compound leads to observable changes in cell morphology and behavior. In RPE-1 cells treated with 25 μM this compound, spindle lengths were reduced from 11.4 μm to 9.9 μm , suggesting that this compound mimics the effects observed with KIF15 knockdown . However, it does not significantly alter spindle bipolarity, maintaining a high percentage of bipolar spindles (96% in treated cells) similar to control groups.

In KIRC-1 cells, the percentage of pre-anaphase microtubule arrays exhibiting monopolarity increased from 43% in DMSO-treated cells to 84% post-treatment with this compound . This effect underscores the compound's ability to disrupt normal spindle assembly dynamics.

Implications for Cancer Therapy

KIF15 has been implicated in various cancers, including pancreatic cancer, where it promotes cell proliferation and migration through mechanisms involving cell cycle regulation and apoptosis evasion . The inhibition of KIF15 by compounds like this compound presents a promising therapeutic strategy.

Case Studies

- Pancreatic Cancer Models : In studies involving stable KIF15 knockdown in PANC-1 cells, significant reductions in cell proliferation were observed both in vitro and in vivo. The knockdown resulted in slower tumor growth rates in xenograft models compared to controls .

- Mechanistic Insights : Flow cytometry analyses indicated that KIF15 overexpression leads to enhanced G1/S phase transition, while its inhibition results in cell cycle arrest at the G1 phase . These findings suggest that targeting KIF15 could effectively slow down tumor progression.

Research Findings Summary Table

Eigenschaften

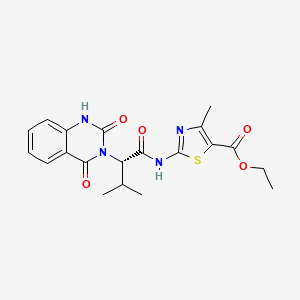

IUPAC Name |

ethyl 2-[[(2S)-2-(2,4-dioxo-1H-quinazolin-3-yl)-3-methylbutanoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O5S/c1-5-29-18(27)15-11(4)21-19(30-15)23-16(25)14(10(2)3)24-17(26)12-8-6-7-9-13(12)22-20(24)28/h6-10,14H,5H2,1-4H3,(H,22,28)(H,21,23,25)/t14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTQQKICGMSZCJL-AWEZNQCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C(C(C)C)N2C(=O)C3=CC=CC=C3NC2=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)[C@H](C(C)C)N2C(=O)C3=CC=CC=C3NC2=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.